molecular formula C21H30O5 B023653 15-Methoxypinusolidic acid CAS No. 769928-72-5

15-Methoxypinusolidic acid

Cat. No. B023653
CAS RN: 769928-72-5
M. Wt: 362.5 g/mol
InChI Key: OREKSZUASHFFQA-OBNOUSFBSA-N
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Description

15-Methoxypinusolidic acid is a labdane diterpene compound isolated from the leaves of Calocedrus microlepic . It has been found to induce apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression .


Molecular Structure Analysis

The molecular formula of 15-Methoxypinusolidic acid is C21H30O5 . Its molecular weight is 362.5 g/mol . The IUPAC name is (1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .


Physical And Chemical Properties Analysis

15-Methoxypinusolidic acid is a powder . Its molecular weight is 362.5 g/mol . Other physical and chemical properties are not detailed in the sources retrieved.

Scientific Research Applications

Anti-Inflammatory Properties

15-MPA is a diterpenoid compound isolated from Biota orientalis, a plant used in Korean folk medicine for treating inflammatory disorders . It has been found to suppress nitric oxide generation by suppressing inducible nitric oxide synthase, exerting anti-inflammatory functions .

Suppression of Adipocyte Differentiation

Research has shown that 15-MPA can suppress adipocyte differentiation in a dose-dependent manner . This is achieved by inhibiting the transcriptional activity of PPARγ, a key adipogenic transcription factor . This suggests that 15-MPA could potentially be used in the treatment of obesity and related metabolic disorders.

Inhibition of PPARγ Activity

15-MPA does not affect the mRNA and protein levels of PPARγ, but it significantly attenuates its transcriptional activity . This leads to the suppression of adipocyte differentiation, as PPARγ is a key regulator of this process .

Neuroprotective Agent

15-MPA has been reported to attenuate the neurotoxic effects of glutamate in primary cultures of rat cortical cells . This suggests that 15-MPA could potentially be used in the treatment of neurodegenerative disorders.

Induction of Apoptosis in Microglial Cells

15-MPA has been found to induce apoptosis in murine microglial cells, presumably via inhibition of cell cycle progression . As microglial activation is detrimental in CNS injuries, these data suggest a strong therapeutic potential of 15-MPA .

Inhibition of Cell Cycle Progression

15-MPA induces significant changes in the expression of genes in the cell cycle pathway . Genes involved in growth arrest and DNA damage are up-regulated, whereas genes involved in cell cycle progression, DNA replication, and cell proliferation are down-regulated .

Mechanism of Action

Target of Action

15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis . The primary targets of 15-MPA are neuronal cells, specifically rat cortical cells . It has been found to have a neuroprotective effect against staurosporine (STS)-induced neuronal apoptosis .

Mode of Action

15-MPA interacts with its targets by reducing the condensed nuclei and rise in intracellular calcium ([Ca2+]) that accompanies apoptosis induced by STS . It also protects the cellular activity of superoxide dismutase (SOD), an antioxidative enzyme reduced by STS insult . Furthermore, it significantly reduces the overproduction of reactive oxygen species and lipid peroxidation induced by STS .

Biochemical Pathways

15-MPA affects several biochemical pathways. It inhibits the expression of adipogenic genes dependent on peroxisome proliferator-activated receptor gamma (PPARγ) . It also induces significant changes in the expression of genes in the cell cycle pathway . Genes involved in growth arrest and DNA damage were up-regulated, whereas genes involved in cell cycle progression, DNA replication, and cell proliferation were down-regulated .

Result of Action

The result of 15-MPA’s action is the protection of neuronal cells from STS-induced apoptosis . This is achieved by preventing the increase in [Ca2+] and cellular oxidation caused by STS . It also reduces the condensed nuclei that accompany apoptosis induced by STS . In addition, 15-MPA inhibits STS-induced caspase-3/7 activation .

Action Environment

The action of 15-MPA can be influenced by environmental factors. It is known that terpenes, the class of compounds to which 15-MPA belongs, play a key role in the metabolic processes of a wide variety of animals, plants, and microorganisms where they are produced . They serve a variety of purposes in nature, including defense, signaling, and as key agents in metabolic processes .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 15-Methoxypinusolidic acid . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While the specific future directions for research on 15-Methoxypinusolidic acid are not detailed in the sources retrieved, its potential therapeutic effects on CNS injuries and its anti-inflammatory properties suggest areas for further exploration .

properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREKSZUASHFFQA-OBNOUSFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Methoxypinusolidic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of 15-Methoxypinusolidic acid and what are its potential therapeutic benefits?

A1: 15-Methoxypinusolidic acid (15-MPA) is a natural compound originally isolated from the leaves of Biota orientalis, also known as Oriental Arborvitae. [] This plant has a long history of use in traditional medicine. Research suggests that 15-MPA exhibits neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key process implicated in various neurological disorders. [, ] Additionally, 15-MPA has shown anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) in microglial cells. []

Q2: How does 15-Methoxypinusolidic acid exert its neuroprotective effects?

A2: While the precise mechanisms are still under investigation, studies suggest that 15-MPA may protect neurons by interfering with the cascade of events triggered by glutamate excitotoxicity. [, ] This could involve modulating intracellular signaling pathways, reducing oxidative stress, or influencing the expression of specific genes involved in neuronal survival. [, ] Further research is needed to fully elucidate the molecular targets and downstream effects of 15-MPA.

Q3: Has 15-Methoxypinusolidic acid been identified in other plant sources besides Biota orientalis?

A3: Yes, 15-Methoxypinusolidic acid has also been isolated from the leaves of Calocedrus microlepic var. formosana. [] This finding suggests that 15-MPA might be present in other related plant species and could be a valuable source for further investigation and potential development.

Q4: Are there any studies investigating the potential of 15-Methoxypinusolidic acid for treating specific diseases?

A4: Although no clinical trials have been conducted yet, in vitro and in vivo studies have shown promising results. For instance, 15-MPA demonstrated a protective effect against staurosporine-induced neurotoxicity in rat cortical cells, suggesting potential applications in neurodegenerative diseases. [] Moreover, research indicates that 15-MPA can suppress adipocyte differentiation by inhibiting PPARγ activity, highlighting its potential in addressing metabolic disorders. []

Q5: What analytical techniques are used to identify and quantify 15-Methoxypinusolidic acid?

A5: Several analytical methods have been employed to characterize and quantify 15-MPA. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of 15-MPA. [, ]
  • High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify 15-MPA in complex mixtures. []
  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify and quantify 15-MPA based on its mass-to-charge ratio. []
  • Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS): Offers high sensitivity and resolution for the precise identification and quantification of 15-MPA in complex matrices. []

Q6: Are there any known interactions of 15-Methoxypinusolidic acid with biological systems beyond its target?

A6: Research on 15-MPA is ongoing, and a comprehensive understanding of its interactions with various biological systems is still under investigation. One study employed oligonucleotide microarray analysis to investigate the genome-wide gene expression changes induced by 15-MPA in microglial BV2 cells. [] This approach can provide insights into the broader biological effects and potential off-target interactions of 15-MPA.

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